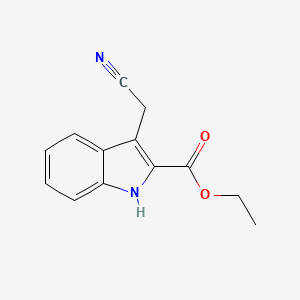![molecular formula C19H16FN5O3 B5661210 2-[4-(4-fluorophenyl)imidazol-1-yl]-N-[(E)-1-(4-nitrophenyl)ethylideneamino]acetamide](/img/structure/B5661210.png)
2-[4-(4-fluorophenyl)imidazol-1-yl]-N-[(E)-1-(4-nitrophenyl)ethylideneamino]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(4-fluorophenyl)imidazol-1-yl]-N-[(E)-1-(4-nitrophenyl)ethylideneamino]acetamide is a synthetic compound that features an imidazole ring substituted with a fluorophenyl group and a nitrophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-fluorophenyl)imidazol-1-yl]-N-[(E)-1-(4-nitrophenyl)ethylideneamino]acetamide typically involves the following steps:
Formation of the Imidazole Ring:
Formation of the Acetamide Moiety: The acetamide moiety is introduced by reacting the imidazole derivative with an appropriate acylating agent.
Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced through a condensation reaction with an aldehyde or ketone derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring or the nitrophenyl group.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products may include oxidized derivatives of the imidazole ring or nitrophenyl group.
Reduction: The primary product is the corresponding amine derivative.
Substitution: Substituted derivatives of the fluorophenyl group.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to the presence of the imidazole ring.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as fluorescence or conductivity.
Biology and Medicine
Antimicrobial Activity: The compound may exhibit antimicrobial properties due to the presence of the imidazole ring, which is known to interact with microbial enzymes.
Anticancer Activity: The nitrophenyl group may contribute to anticancer activity by interacting with cellular targets involved in cancer progression.
Industry
Pharmaceuticals: The compound can be used as an intermediate in the synthesis of pharmaceutical agents.
Agriculture: It may be used in the development of agrochemicals for pest control.
Mécanisme D'action
The mechanism of action of 2-[4-(4-fluorophenyl)imidazol-1-yl]-N-[(E)-1-(4-nitrophenyl)ethylideneamino]acetamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, altering their activity. The nitrophenyl group can participate in redox reactions, affecting cellular processes. The fluorophenyl group can enhance the compound’s binding affinity to hydrophobic pockets in proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[4-(4-chlorophenyl)imidazol-1-yl]-N-[(E)-1-(4-nitrophenyl)ethylideneamino]acetamide
- 2-[4-(4-bromophenyl)imidazol-1-yl]-N-[(E)-1-(4-nitrophenyl)ethylideneamino]acetamide
Uniqueness
The presence of the fluorophenyl group in 2-[4-(4-fluorophenyl)imidazol-1-yl]-N-[(E)-1-(4-nitrophenyl)ethylideneamino]acetamide imparts unique properties such as increased lipophilicity and potential for stronger interactions with biological targets compared to its chloro- and bromo- analogs.
Propriétés
IUPAC Name |
2-[4-(4-fluorophenyl)imidazol-1-yl]-N-[(E)-1-(4-nitrophenyl)ethylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN5O3/c1-13(14-4-8-17(9-5-14)25(27)28)22-23-19(26)11-24-10-18(21-12-24)15-2-6-16(20)7-3-15/h2-10,12H,11H2,1H3,(H,23,26)/b22-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPJOMASKPLAIGT-LPYMAVHISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)CN1C=C(N=C1)C2=CC=C(C=C2)F)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)CN1C=C(N=C1)C2=CC=C(C=C2)F)/C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(2-fluorophenyl)-4-[(3-methylphenyl)methyl]piperazine](/img/structure/B5661131.png)

![N-[(4-sulfamoylphenyl)methyl]furan-2-carboxamide](/img/structure/B5661146.png)
![5-[(2,3,6-trichlorobenzyl)thio]-1H-1,2,4-triazole](/img/structure/B5661148.png)


![N-[2-(4-chlorophenyl)-2-(1-pyrrolidinyl)ethyl]-2-(ethylamino)-5-pyrimidinecarboxamide](/img/structure/B5661166.png)
![(1S*,5R*)-6-(cyclopropylmethyl)-3-[2-(2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5661168.png)

![1-[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-4-(1-pyrrolidinylsulfonyl)piperazine](/img/structure/B5661189.png)
![[1-{[1-(2-methoxyethyl)-4-piperidinyl]carbonyl}-3-(3-methyl-2-buten-1-yl)-3-piperidinyl]methanol](/img/structure/B5661190.png)
![8-chloro-2-{[4-(2-furoyl)piperazin-1-yl]methyl}quinolin-4-ol](/img/structure/B5661193.png)
![5,6-dimethyl-2-{[2-(4-morpholinyl)ethyl]thio}-1H-benzimidazole](/img/structure/B5661195.png)
![5,5-DIMETHYL-2-[(MORPHOLIN-4-YL)METHYLIDENE]CYCLOHEXANE-1,3-DIONE](/img/structure/B5661215.png)
